

Ethyl 2-(piperidin-4-yl)acetate CAS number 59184-90-6

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Compound of Interest

Compound Name: Ethyl 2-(piperidin-4-yl)acetate

Cat. No.: B1586380

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An In-Depth Technical Guide to **Ethyl 2-(piperidin-4-yl)acetate** (CAS: 59184-90-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Introduction: The Strategic Value of a Core Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.^[1] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its role as a versatile synthetic handle make it an invaluable component in drug design.^[1] **Ethyl 2-(piperidin-4-yl)acetate**, CAS number 59184-90-6, is a quintessential embodiment of this principle. It is more than a mere chemical intermediate; it is a strategic building block that combines the piperidine core with a reactive ester functionality, providing a direct gateway to a diverse array of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and in emerging therapeutic modalities like proteolysis-targeting chimeras (PROTACs).^{[2][3]}

This guide provides an in-depth technical analysis of **Ethyl 2-(piperidin-4-yl)acetate**, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, detailed spectroscopic profile, robust synthesis protocols, and its pivotal role in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is the foundation of its effective use in synthesis and analysis.

Physicochemical Properties

The properties of **Ethyl 2-(piperidin-4-yl)acetate** are summarized below. It is typically supplied as a colorless oil or a low-melting solid.^{[4][5]} The variation in reported melting and boiling points likely stems from differences in purity and the conditions of measurement (e.g., vacuum distillation). The predicted pKa of ~10.4 highlights the basicity of the secondary amine, a critical feature for both its chemical reactivity and its potential physiological interactions.^{[4][5]}

Property	Value	Source(s)
CAS Number	59184-90-6	^{[3][4]}
Molecular Formula	C ₉ H ₁₇ NO ₂	^{[3][4]}
Molecular Weight	171.24 g/mol	^{[3][4]}
Appearance	Colorless oil or solid	^{[4][5]}
Boiling Point	232.8±13.0 °C @ 760 mmHg; 67°C @ 0.22 mmHg	^{[4][5]}
Density	~1.0 g/cm ³	^{[4][5]}
pKa (Predicted)	10.41 ± 0.10	^{[4][5]}
Storage	Store under inert atmosphere, freezer (-20°C)	^{[4][5][6]}

Spectroscopic Analysis

Spectroscopic data confirms the molecular structure and is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule. The provided data from chemical suppliers is consistent with the expected structure.^{[2][4]}

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
4.10	Quartet (q)	2H	-O-CH ₂ -CH ₃	Ethyl ester methylene, split by the adjacent methyl group.
3.03	Doublet (d)	2H	Piperidine H _{2e} , H _{6e}	Equatorial protons on carbons adjacent to the nitrogen.
2.59	Triplet (t)	2H	Piperidine H _{2a} , H _{6a}	Axial protons on carbons adjacent to the nitrogen.
2.19	Doublet (d)	2H	-CH ₂ -COOEt	Methylene protons alpha to the carbonyl group.
1.87	Multiplet (m)	1H	Piperidine H ₄	Proton on the carbon bearing the acetate side chain.
1.67	Doublet (d)	2H	Piperidine H _{3e} , H _{5e}	Equatorial protons on the piperidine ring.
1.23	Triplet (t)	3H	-O-CH ₂ -CH ₃	Ethyl ester methyl group, split by the adjacent methylene.
1.10	Multiplet (m)	2H	Piperidine H _{3a} , H _{5a}	Axial protons on the piperidine ring.

¹³C NMR, IR, and Mass Spectrometry: While experimental spectra are not readily available in peer-reviewed literature, the expected data can be reliably predicted based on the functional groups present and data from closely related analogs.

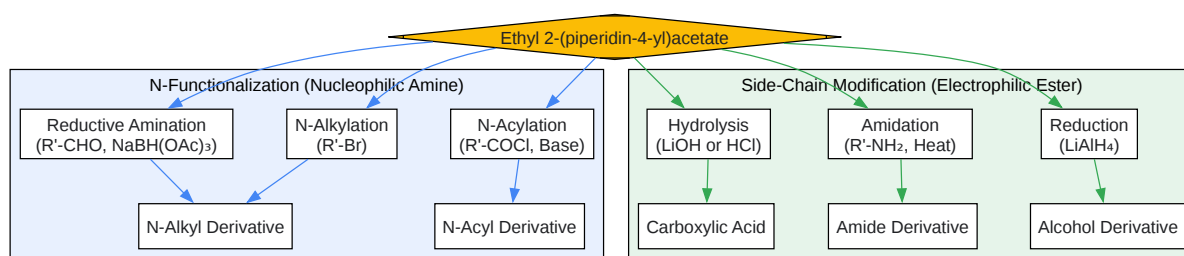
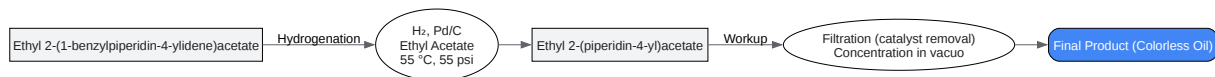
- ¹³C NMR (Predicted): Key resonances would include the ester carbonyl (~172 ppm), the ester methylene (-O-CH₂-, ~60 ppm), piperidine carbons adjacent to nitrogen (~45 ppm), other aliphatic carbons in the 25-40 ppm range, and the ester methyl (-O-CH₂-CH₃, ~14 ppm).
- Infrared (IR) Spectroscopy (Predicted): The spectrum would be dominated by a strong C=O stretch for the ester at ~1735 cm⁻¹. Other significant peaks would include C-H stretching for sp³ carbons just below 3000 cm⁻¹, and a secondary amine N-H stretch around 3300 cm⁻¹ (which may be broad).
- Mass Spectrometry (Predicted): The monoisotopic mass is 171.12593 Da.^[7] Electron ionization would likely show the molecular ion (M⁺) at m/z = 171, with common fragmentation patterns including the loss of the ethoxy group (-OC₂H₅, -45) to give a fragment at m/z = 126, or loss of the entire ethyl acetate side chain. Predicted m/z values for common adducts in high-resolution mass spectrometry are [M+H]⁺ at 172.13321 and [M+Na]⁺ at 194.11515.^[7]

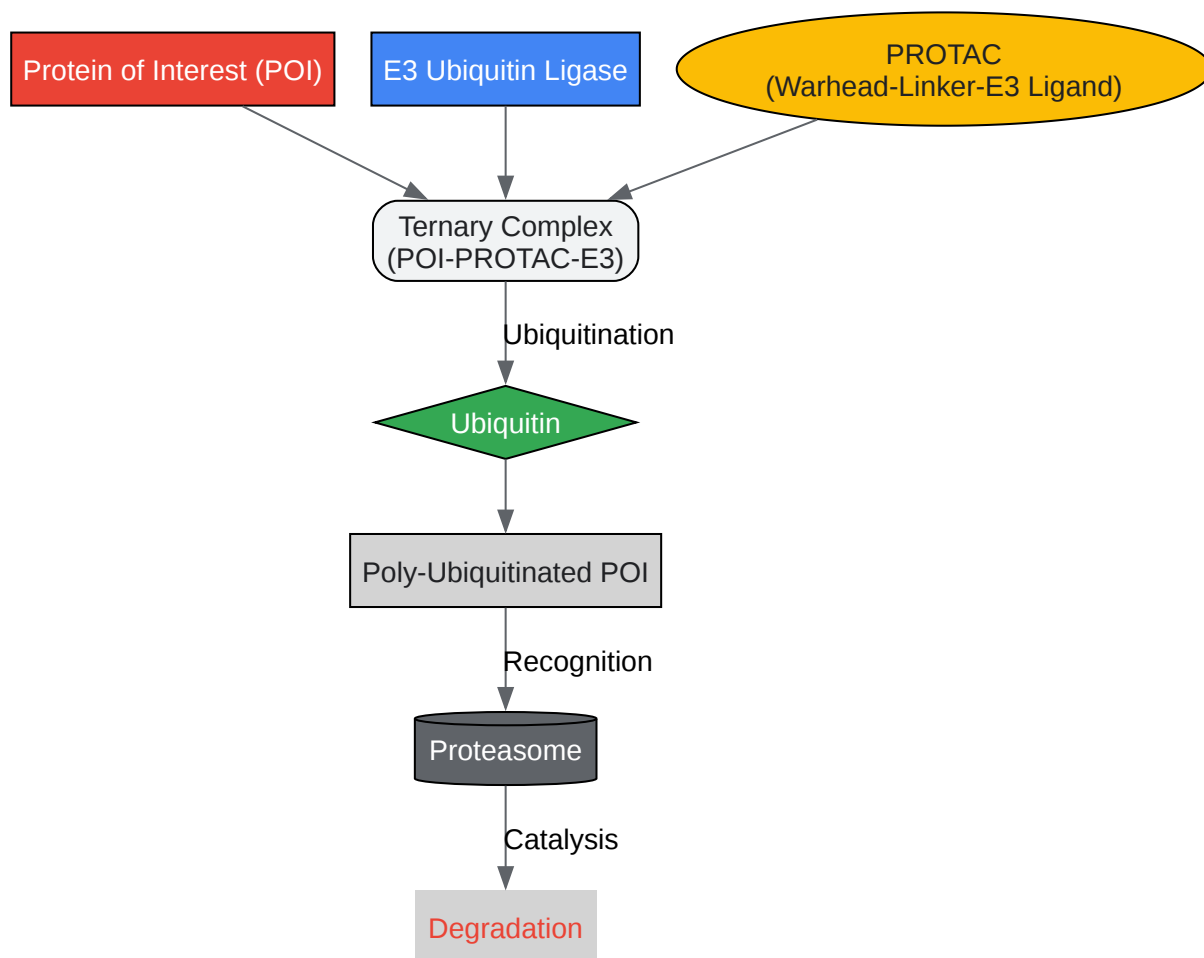
Synthesis and Purification

The synthesis of **Ethyl 2-(piperidin-4-yl)acetate** can be achieved through several reliable routes. The most commonly cited method involves the deprotection of a stable, N-protected precursor.

Primary Synthesis Route: Catalytic Hydrogenation

This robust and high-yielding method involves the catalytic hydrogenation of an N-benzyl protected precursor, which simultaneously reduces the exocyclic double bond and removes the benzyl protecting group.^{[2][4]} The choice of a benzyl group is strategic; it is stable under many reaction conditions but readily cleaved by hydrogenolysis, making it ideal for this transformation.





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